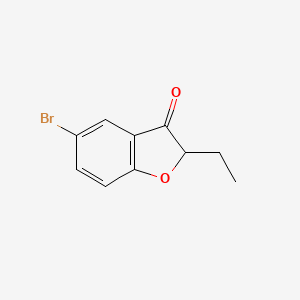

5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-one

Description

Properties

Molecular Formula |

C10H9BrO2 |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

5-bromo-2-ethyl-1-benzofuran-3-one |

InChI |

InChI=1S/C10H9BrO2/c1-2-8-10(12)7-5-6(11)3-4-9(7)13-8/h3-5,8H,2H2,1H3 |

InChI Key |

AZSKURUNNPHUPG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=O)C2=C(O1)C=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cyclization

One common approach involves palladium-catalyzed cyclization reactions. This method typically starts with a phenol derivative, which undergoes a cyclization reaction to form the benzofuran ring. For example, a palladium-catalyzed tandem cyclization/Suzuki-coupling reaction can be used to synthesize benzofuran derivatives, as seen in the synthesis of related compounds.

Metal-Free Conditions

Recent advancements have introduced metal-free conditions for synthesizing benzofuran derivatives. For instance, using dimethyl sulfoxide (DMSO) activated by cyanuric chloride (TCT) allows for the formation of benzofuran-3(2H)-one derivatives under mild conditions. This method could potentially be adapted for the synthesis of This compound by incorporating appropriate bromination and alkylation steps.

Copper-Catalyzed Reactions

Copper-catalyzed reactions are also effective for synthesizing benzofuran derivatives. These reactions often involve the coupling of salicylaldehydes with alkynes in the presence of copper salts and bases like DBU.

Specific Synthesis of this compound

To synthesize This compound , one might consider the following steps:

- Starting Material Preparation : Begin with a suitable salicylaldehyde derivative, which can be brominated at the 5-position.

- Cyclization : Perform a cyclization reaction to form the benzofuran ring. This could involve a palladium-catalyzed reaction or a metal-free approach.

- Alkylation : Introduce the ethyl group at the 2-position. This might involve a nucleophilic substitution or an alkylation reaction.

- Oxidation : Ensure the formation of the ketone group at the 3-position.

Data and Research Outcomes

| Method | Yield | Conditions | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cyclization | 60-80% | Pd(OAc)2, DMF, 100°C | |

| Metal-Free Conditions | 70-90% | DMSO, TCT, Water | |

| Copper-Catalyzed Reaction | 45-93% | CuCl, DBU, DMF |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound in the benzofuran family that has a bromine atom and an ethyl group in its structure. It has potential biological activities and uses in medicinal chemistry. The bromine atom can increase its reactivity and biological properties, making it interesting in research.

Scientific Research Applications

This compound is being researched for potential medicinal uses because of its anticancer and antimicrobial properties. Research shows that it interacts with specific enzymes and receptors that are important in cancer and microbial resistance. These interactions help to understand how it works and to improve its structure for better activity.

Benzofuran derivatives are known for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds affect cell proliferation and inflammation by interacting with biological targets and biochemical pathways.

Anti-Tumor Activity Benzofuran derivatives can stop cancer cells from growing by causing apoptosis and cell cycle arrest. Studies showed that benzofuran derivatives could effectively inhibit tumor growth in vitro. Compound 36 (10 μM) also significantly inhibited Src kinase (inhibition rate: 59%), indicating good anticancer activity .

Antibacterial Effects This compound can fight against bacterial strains by disrupting bacterial cell wall synthesis or function. One study found that it could inhibit bacterial growth at concentrations between 62.5 to 125 µg/mL, suggesting it could be used to develop new antibacterial agents.

Anti-Oxidative Properties It can scavenge free radicals and improve the antioxidant defense system in cells.

Anti-Viral Activity Some studies suggest it may be effective against viral infections by inhibiting viral replication.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations

The table below compares the substituents and molecular properties of 5-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-one with structurally related dihydrobenzofuranones:

Substituent Effects on Physicochemical Properties

- Bromine vs. Chlorine : Bromine’s larger atomic radius increases molecular weight and polarizability compared to chlorine, influencing binding affinity in biological systems .

- Ethyl vs.

- Electron-Withdrawing Groups (e.g., F) : Fluorine at position 7 in the fluoro-methyl analog increases electron-withdrawing effects, which may stabilize reactive intermediates in synthesis .

MAO Inhibition

2-(Arylmethylidene)-2,3-dihydro-1-benzofuran-3-one derivatives (structurally related to the target compound) exhibit MAO-B selectivity when substituted with electron-withdrawing groups (e.g., Br, Cl). Mono-substitution at ortho or meta positions enhances potency, while di-substitution improves selectivity .

Antitubercular Activity

- TB501 : A dihydrobenzofuran-3-one derivative with a bromine-like substitution pattern shows superior intracellular inhibition of Mycobacterium tuberculosis compared to TB515 (a phenylpropynylidene analog). Liposomal formulations of TB501 enhance efficacy due to pH-sensitive release .

Biological Activity

5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-one is a compound belonging to the benzofuran family, notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H13BrO

- Molecular Weight : 243.09 g/mol

- Structure : The compound features a bromine atom and an ethyl group, which influence its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Anticancer Properties :

- The compound has shown potential as an anticancer agent by inhibiting cell growth in various cancer cell lines. Studies have indicated that it interacts with specific enzymes and receptors involved in cancer progression, demonstrating cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

- In vitro studies reported IC50 values indicating effective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer) .

- Mechanism of Action :

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with other benzofuran derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Ethylbenzofuran | C10H10O | Lacks bromine; used in organic syntheses |

| Benzofuran | C8H6O | Parent compound; known for diverse biological activities |

| 5-Bromo-2-methylbenzofuran | C10H9BrO | Similar structure but different substituents affecting reactivity |

| 6-Bromo-2,3-dihydrobenzofuran | C10H9BrO | Different position of bromine; influences biological activity |

The presence of the ethyl group at position 2 significantly impacts the compound's reactivity and biological activity compared to these similar compounds.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various experimental settings:

- In Vitro Studies :

- In Vivo Models :

Q & A

Advanced Research Question

- Molecular docking : Predict binding modes to targets (e.g., COX-2, viral proteases) using software like AutoDock Vina.

- Enzyme inhibition assays : IC₅₀ determination via fluorogenic substrates (e.g., for kinases).

- Cell-based assays : Cytotoxicity (MTT assay) and anti-inflammatory activity (NF-κB luciferase reporter) .

Structure-activity relationship (SAR) studies compare ethyl vs. methyl substituents .

How can researchers design derivatives of this compound to optimize pharmacokinetic properties?

Advanced Research Question

- Bioisosteric replacement : Substitute bromine with CF₃ or Cl to balance lipophilicity and metabolic stability.

- Prodrug strategies : Esterify the ketone group to enhance oral bioavailability.

- Metabolic profiling : Use LC-MS/MS to identify Phase I/II metabolites in hepatocyte models .

What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis.

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C for most benzofurans).

- Light sensitivity : UV-Vis spectroscopy monitors photodegradation .

How do computational models predict the compound’s interaction with biological macromolecules?

Advanced Research Question

- Molecular dynamics (MD) simulations : Simulate binding to proteins over 100+ ns trajectories (AMBER/CHARMM force fields).

- QM/MM hybrid methods : Study reaction mechanisms (e.g., covalent inhibition).

- ADMET prediction : Tools like SwissADME estimate logP, CYP450 inhibition, and BBB permeability .

What are the challenges in elucidating reaction mechanisms involving this compound?

Advanced Research Question

- Intermediate trapping : Use low-temperature NMR to capture short-lived species (e.g., radical intermediates in bromination).

- Isotopic labeling : ¹³C or ²H isotopes track bond cleavage/rearrangement.

- Kinetic isotope effects (KIE) : Differentiate concerted vs. stepwise pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.